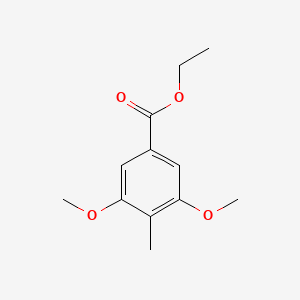
(1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane is an organic compound with the molecular formula C15H22OSi and a molecular weight of 246.42 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a prop-2-ynyloxy moiety, which is further substituted with a p-tolyl group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane typically involves the reaction of a propargylic alcohol with a trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Propargylic alcohol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, solvent, and concentration of reactants.
化学反応の分析
Types of Reactions
(1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
科学的研究の応用
(1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can stabilize intermediates in reactions, while the alkyne moiety can undergo addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
(1,1-Dimethyl-3-o-tolyl-prop-2-ynyloxy)-trimethyl-silane: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
1,1-Dimethyl-3-(p-tolyl)urea: Contains a urea moiety instead of a prop-2-ynyloxy group.
Uniqueness
(1,1-Dimethyl-3-p-tolyl-prop-2-ynyloxy)-trimethyl-silane is unique due to its specific substitution pattern and the presence of both a trimethylsilyl group and a p-tolyl group. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable in various chemical transformations.
特性
分子式 |
C15H22OSi |
|---|---|
分子量 |
246.42 g/mol |
IUPAC名 |
trimethyl-[2-methyl-4-(4-methylphenyl)but-3-yn-2-yl]oxysilane |
InChI |
InChI=1S/C15H22OSi/c1-13-7-9-14(10-8-13)11-12-15(2,3)16-17(4,5)6/h7-10H,1-6H3 |
InChIキー |
MAKDNAPGGQCEMO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C#CC(C)(C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


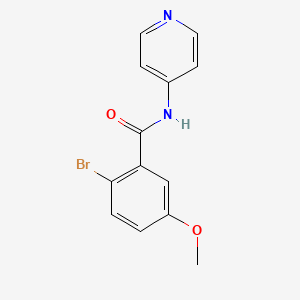
![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)
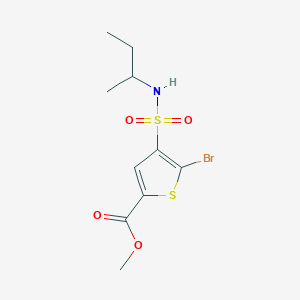
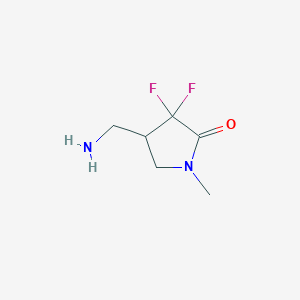
![4-{2-[(4-Ethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoic acid](/img/structure/B14888890.png)
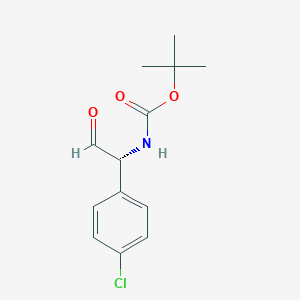
![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)
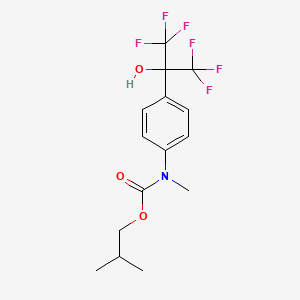
![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)
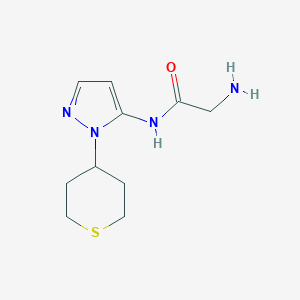
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)


